N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-thiophenecarboxamide
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Overview
Description
N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-thiophenecarboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a sulfonyl group, and a carbonothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-[(dimethylamino)sulfonyl]aniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with carbon disulfide and a suitable amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonothioyl group can be reduced to a thiol or a thioether.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-thiophenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]propanamide
- N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-methylpropanamide
Uniqueness
N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-thiophenecarboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S3/c1-17(2)23(19,20)11-7-5-10(6-8-11)15-14(21)16-13(18)12-4-3-9-22-12/h3-9H,1-2H3,(H2,15,16,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORHNHLKAWILNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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